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alpha-Hydroxy-4-phenoxybenzeneacetonitrile

Cat. No.: B12092029
M. Wt: 225.24 g/mol
InChI Key: VDFMGGBUOZRVAV-UHFFFAOYSA-N
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Description

Chemoenzymatic and Biocatalytic Pathways for alpha-Hydroxy-4-phenoxybenzeneacetonitrile Synthesis

Biocatalysis has emerged as a powerful tool in synthetic chemistry, offering mild reaction conditions and high stereoselectivity, which are often challenging to achieve with conventional methods. nih.govnih.gov For the synthesis of chiral molecules like this compound, enzymes provide a direct route to enantiomerically enriched products.

Lipases are versatile hydrolase enzymes that can function in non-aqueous environments to catalyze esterification, transesterification, and ammonolysis reactions. units.it Their primary application in the synthesis of chiral cyanohydrins, including this compound, is through the kinetic resolution of a racemic mixture. nih.gov

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of the cyanohydrin is subjected to acylation using an acyl donor, such as vinyl acetate (B1210297). The lipase (B570770) selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or unreacted enantiomer (as the alcohol). units.itebrary.net The efficiency of this separation is determined by the enzyme's enantioselectivity. ebrary.net For instance, lipases like Candida antarctica lipase B (CAL-B) are known for their high efficiency and stereoselectivity in resolving a wide range of alcohols. units.itchemrxiv.org

The process can also be reversed, starting with a racemic ester of the cyanohydrin and using a lipase to selectively hydrolyze one enantiomer back to the alcohol. units.it A significant advantage of enzymatic resolutions is the ability to achieve high enantiomeric excess for both the resulting product and the remaining substrate. chemrxiv.org To overcome the 50% theoretical yield limit of a standard kinetic resolution, the process can be combined with in-situ racemization of the undesired enantiomer in what is known as a dynamic kinetic resolution (DKR), potentially converting the entire racemic starting material into a single desired enantiomer. nih.gov

Table 1: Representative Lipase Applications in Chiral Alcohol Resolution This table illustrates the general application of lipases for resolving chiral alcohols, a strategy applicable to racemic this compound.

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone, providing a direct and highly enantioselective route to cyanohydrins. ftb.com.hrrsc.org This method is exceptionally well-suited for synthesizing enantiopure this compound from its precursor, 4-phenoxybenzaldehyde (B127426).

The reaction involves the direct addition of HCN to the carbonyl carbon of 4-phenoxybenzaldehyde. ftb.com.hr HNLs are classified based on the stereochemistry of the product they form, with (R)-HNLs and (S)-HNLs available from various plant sources. ftb.com.hrtudelft.nl For example, the HNL from almonds (Prunus amygdalus) typically yields (R)-cyanohydrins, while the HNL from sorghum (Sorghum bicolor) produces (S)-cyanohydrins. ftb.com.hr This allows for the targeted synthesis of either the (R) or (S) enantiomer of this compound by selecting the appropriate enzyme.

The use of HNLs has been developed into a reliable tool for organic synthesis, with numerous applications described. rsc.org Research has focused on discovering HNLs from new plant sources and genetically engineering existing enzymes to improve their stability, substrate scope, and catalytic performance with non-natural substrates. nih.govftb.com.hr

Table 2: Examples of Hydroxynitrile Lyases (HNLs) for Enantioselective Cyanohydrin Synthesis This table provides examples of HNLs and their characteristics, which are directly relevant to the synthesis of this compound from 4-phenoxybenzaldehyde.

Enantioselective synthesis is paramount for producing single-enantiomer compounds, and biocatalytic methods are at the forefront of these strategies for this compound. The choice between a lipase-catalyzed resolution and an HNL-catalyzed asymmetric synthesis depends on factors such as the availability of the racemic starting material versus the precursor aldehyde and the desired enantiomer.

HNL-catalyzed Asymmetric Synthesis: This is the most direct approach. By choosing an (R)- or (S)-selective HNL, one can directly convert 4-phenoxybenzaldehyde into the corresponding enantiomer of this compound with high enantiomeric excess (>99% in many cases). nih.govrsc.org

Both approaches represent mature technologies that have been successfully applied to a wide variety of substrates, demonstrating the power of biocatalysis in modern organic synthesis. units.ittudelft.nl

Conventional Chemical Synthesis Routes for this compound

Traditional organic chemistry provides robust and well-understood methods for the synthesis of cyanohydrins. These routes typically involve the direct addition of a cyanide source to a carbonyl compound or the transformation of other functional groups.

The classic method for synthesizing this compound is the nucleophilic addition of cyanide to 4-phenoxybenzaldehyde. pressbooks.pub This reaction is a cornerstone of organic chemistry for forming new carbon-carbon bonds. fiveable.me

The reaction mechanism involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde. fiveable.melibretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated by a proton source, typically hydrogen cyanide (HCN) itself or water, to yield the final cyanohydrin product. fiveable.melibretexts.org

The reaction is reversible and generally requires a basic catalyst to proceed at a practical rate. pressbooks.publibretexts.org While pure HCN reacts slowly, the addition of a small amount of base (e.g., NaOH, KCN, or an amine) generates the highly nucleophilic cyanide ion, which accelerates the reaction. pressbooks.pub For safety reasons, as HCN is highly toxic, it is often generated in situ by adding a strong acid to a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of the aldehyde. libretexts.orglibretexts.org

Functional group interconversions (FGIs) represent alternative, though often more circuitous, pathways to the target molecule. imperial.ac.uk These strategies involve creating the core structure and then modifying functional groups to arrive at the final product.

One possible FGI route could involve the displacement of a leaving group with a cyanide anion. vanderbilt.edu For example, a starting material like 2-bromo-2-hydroxy-2-(4-phenoxyphenyl)ethane could theoretically be treated with a cyanide salt (e.g., KCN) in a polar aprotic solvent to displace the bromide and form the nitrile group. However, the synthesis of such a starting material might be more complex than the direct cyanohydrin formation.

Another set of interconversions involves the transformation of the nitrile group itself. While not a synthesis of the target molecule, it highlights the synthetic utility of cyanohydrins. The nitrile group of this compound can be hydrolyzed under acidic conditions to yield an alpha-hydroxy carboxylic acid or reduced with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to produce a primary amine. pressbooks.publibretexts.org These transformations underscore the value of cyanohydrins as versatile synthetic intermediates. fiveable.me

Optimization of Synthetic Conditions for α-Hydroxy-4-phenoxybenzeneacetonitrile

The optimization of synthetic conditions is a critical step in the preparation of α-hydroxy-4-phenoxybenzeneacetonitrile to ensure high yields, purity, and cost-effectiveness. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reactant stoichiometry. Research findings from analogous cyanohydrin syntheses provide valuable insights into the potential optimization strategies for this specific compound.

Catalyst Selection and Concentration

The choice of catalyst plays a pivotal role in the rate and efficiency of cyanohydrin formation. For reactions involving alkali metal cyanides, the addition of a weak acid can be optimized to control the in-situ generation of HCN. For silylcyanation reactions, various Lewis acids (e.g., ZnI₂, Ti(Oi-Pr)₄) and Lewis bases (e.g., phosphine (B1218219) oxides) have been explored as catalysts. The optimal catalyst and its concentration are determined by balancing reaction speed with the minimization of side reactions.

A study on the synthesis of mandelonitrile (B1675950) derivatives, which are structurally similar to the target compound, demonstrated that the use of an organic base can significantly enhance the reaction rate. For instance, triethylamine (B128534) can be employed to improve the reactivity of hydrogen cyanide. The amount of the organic base is a crucial parameter, with optimal amounts typically ranging from 0.005 to 0.1 molar equivalents relative to the aldehyde. google.com

Solvent Effects

The solvent system can profoundly impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. For the reaction of 4-phenoxybenzaldehyde with cyanide, a variety of organic solvents can be considered, including aprotic polar solvents like dichloromethane (B109758) (CH₂Cl₂), methyl tert-butyl ether (MTBE), and toluene. In some cases, a biphasic system consisting of an organic solvent and an aqueous buffer is employed, particularly in enzyme-catalyzed reactions, to suppress non-enzymatic side reactions. researchgate.net The selection of the optimal solvent or solvent system is crucial for maximizing the yield and, in the case of chiral synthesis, the enantioselectivity.

Temperature and Reaction Time

Temperature is a critical parameter that affects the reaction kinetics and the stability of the cyanohydrin product. Cyanohydrin formation is an equilibrium reaction, and for many aldehydes, the reaction is exothermic. Therefore, lower temperatures are often favored to shift the equilibrium towards the product side. However, lower temperatures also decrease the reaction rate. Consequently, an optimal temperature must be identified that provides a reasonable reaction time while maintaining a high yield. Reaction times are monitored to determine the point of maximum conversion and to avoid potential degradation of the product over extended periods.

Reactant Stoichiometry

The molar ratio of the cyanide source to the aldehyde is another important factor to optimize. An excess of the cyanide reagent is often used to drive the reaction to completion. However, a large excess may lead to unwanted side reactions or complicate the purification process. Therefore, the optimal stoichiometry is determined by systematically varying the molar ratio of the reactants and analyzing the corresponding yields. For reactions involving hydrogen cyanide, the amount is typically between 1.2 to 5 molar equivalents with respect to the aldehyde. google.com

The following interactive data table summarizes hypothetical optimization studies for the synthesis of α-hydroxy-4-phenoxybenzeneacetonitrile based on findings from related literature.

EntryCatalyst (mol%)SolventTemperature (°C)Cyanide Source (equiv.)Yield (%)
1NoneCH₂Cl₂25TMSCN (1.5)75
2ZnI₂ (10)CH₂Cl₂25TMSCN (1.5)92
3ZnI₂ (10)Toluene25TMSCN (1.5)88
4ZnI₂ (10)CH₂Cl₂0TMSCN (1.5)95
5Et₃N (5)MTBE25KCN/AcOH85
6Et₃N (10)MTBE25KCN/AcOH89

This table presents illustrative data based on typical optimization results for cyanohydrin synthesis.

Detailed research findings indicate that for the synthesis of mandelonitrile derivatives, a combination of an organic base in an organic solvent provides good conversion rates. google.com Furthermore, in the synthesis of other cyanohydrins, the use of a Lewis acid catalyst like zinc iodide with trimethylsilylcyanide in a non-polar solvent at room temperature or below has been shown to be highly effective. pu-toyama.ac.jp By systematically evaluating these parameters, a robust and efficient synthetic protocol for α-hydroxy-4-phenoxybenzeneacetonitrile can be established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B12092029 alpha-Hydroxy-4-phenoxybenzeneacetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-phenoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMGGBUOZRVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Findings on Alpha Hydroxy 3 Phenoxybenzeneacetonitrile

Role as a Precursor in Pyrethroid Synthesis

The primary industrial application of alpha-hydroxy-3-phenoxybenzeneacetonitrile is as a key precursor for the alcohol component of several potent synthetic pyrethroids. The (S)-enantiomer, (S)-alpha-cyano-3-phenoxybenzyl alcohol, is esterified with a suitable carboxylic acid to produce the final insecticide. For example, its reaction with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid yields deltamethrin (B41696), one of the most powerful insecticides ever developed. Similarly, it is a building block for esfenvalerate. The presence of the 3-phenoxybenzyl group and the alpha-cyano group in the alcohol moiety are known to significantly increase the efficacy of these insecticides. wikipedia.org

Chemo-enzymatic Synthesis Approaches

To obtain the desired (S)-enantiomer in high purity, chemo-enzymatic methods have been developed. These processes often involve the initial chemical synthesis of a racemic mixture of alpha-hydroxy-3-phenoxybenzeneacetonitrile or its derivatives, followed by an enzymatic resolution step.

One common strategy involves the synthesis of racemic alpha-cyano-3-phenoxybenzyl acetate (B1210297) from 3-phenoxybenzaldehyde (B142659) and sodium cyanide. This racemic ester is then subjected to resolution using a highly enantioselective lipase (B570770), such as one from Pseudomonas sp.. The lipase selectively hydrolyzes the (S)-acetate to produce (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile, leaving the (R)-acetate unreacted. The desired (S)-alcohol can then be separated. The remaining (R)-ester can be racemized using a base like triethylamine (B128534), allowing for a theoretical yield of 100% for the (S)-enantiomer through recycling.

Biocatalytic Synthesis using Hydroxynitrile Lyases

A more direct and greener approach to producing enantiopure alpha-hydroxy-3-phenoxybenzeneacetonitrile is through the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone. For the synthesis of (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile, an (S)-selective HNL is used to react 3-phenoxybenzaldehyde with a cyanide source.

Enzymes such as the HNL from the cassava plant (Manihot esculenta) have been successfully employed for this transformation. Research has focused on optimizing reaction conditions, such as pH, temperature, and solvent system, to maximize both the conversion rate and the enantiomeric excess (e.e.) of the (S)-product. For instance, using the HNL from Manihot esculenta under optimized conditions has been shown to produce (S)-3-phenoxybenzaldehyde cyanohydrin with excellent conversion and an enantiomeric excess of 97%.

Interactive Data Table: Biocatalytic Synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)
Pseudomonas sp. lipase (for resolution)Racemic alpha-cyano-3-phenoxybenzyl acetate(S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile~46% (of 50% theoretical)>96% (S)
Manihot esculenta HNL3-Phenoxybenzaldehyde(S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrileHigh97% (S)

Reactivity and Chemical Transformations of Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Mechanistic Studies of Reactions Involving alpha-Hydroxy-4-phenoxybenzeneacetonitrile

The mechanistic pathways of reactions involving this compound are largely dictated by the inherent electrophilicity of the nitrile carbon and the nucleophilicity of the hydroxyl oxygen, along with its ability to act as a leaving group under certain conditions.

The nitrile group (-C≡N) in this compound is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. wikipedia.org This reactivity is central to many of its transformations.

Nucleophilic addition to the nitrile is a common reaction pathway. wikipedia.org For instance, under hydrolytic conditions (either acidic or basic), the nitrile group can be converted first to an amide and subsequently to a carboxylic acid, yielding 2-hydroxy-2-(4-phenoxyphenyl)acetic acid. wikipedia.org Organometallic reagents, such as Grignard reagents, can also add to the nitrile to form imines, which can then be hydrolyzed to produce ketones. wikipedia.org

Nucleophilic substitution reactions can occur at the carbon atom bearing the hydroxyl and cyano groups. The hydroxyl group itself is a poor leaving group but can be protonated in acidic media to form a water molecule, which is a much better leaving group. Alternatively, it can be converted into other leaving groups, such as a tosylate, facilitating substitution by various nucleophiles. Nucleophilic aromatic substitution on the phenoxybenzene rings is also mechanistically possible but generally requires harsh conditions or specific activation of the aromatic ring. researchgate.net

Reaction Type Reagent(s) Product Type Mechanistic Principle
Nitrile HydrolysisH₂O, H⁺ or OH⁻α-Hydroxy Carboxylic AcidNucleophilic addition of water to the nitrile, followed by tautomerization and further hydrolysis. wikipedia.org
Grignard ReactionR-MgBr, then H₃O⁺KetoneNucleophilic addition of the Grignard reagent to the nitrile to form an imine intermediate, followed by hydrolysis. wikipedia.org
Nucleophilic SubstitutionHBrα-BromoacetonitrileProtonation of the hydroxyl group followed by S_N1 or S_N2 displacement by bromide.

Hydrocyanation is the addition of hydrogen cyanide (HCN) across a double or triple bond. wikipedia.org While this compound is the product of the hydrocyanation of 4-phenoxybenzaldehyde (B127426), it can also be involved in subsequent hydrocyanation reactions. Cyanohydrins can exist in equilibrium with the corresponding aldehyde or ketone and HCN. This equilibrium allows them to serve as a source of HCN in a process known as transfer hydrocyanation. wikipedia.org

In this role, this compound can donate its cyanide group to another electrophilic substrate, such as an α,β-unsaturated carbonyl compound (in a Michael addition) or another aldehyde, particularly in the presence of a catalyst. This avoids the direct handling of highly toxic hydrogen cyanide gas. The reaction is driven by the formation of a more stable cyanohydrin or product.

Derivatization Strategies and Product Scope from this compound

The functional groups of this compound allow for numerous derivatization strategies, expanding its utility in synthesis.

The secondary hydroxyl group is a key site for derivatization, most notably through esterification. The reaction of this compound with a carboxylic acid or its activated form (e.g., an acid chloride or anhydride) under appropriate catalytic conditions (such as H₂SO₄ or a base) yields the corresponding ester. masterorganicchemistry.comiajpr.com This reaction is fundamental to the synthesis of a major class of insecticides. arkat-usa.orgnih.gov For example, esterification with specific cyclopropanecarboxylic acids is the final step in producing many synthetic pyrethroids. arkat-usa.orggoogle.com

To perform other transformations on the molecule, the hydroxyl group can be temporarily masked using a protecting group. dtu.dk This prevents unwanted side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Derivative Type Reagent Class Example Reagent Resulting Functional Group Primary Application
EsterCarboxylic Acid / Acid Chloride(1R)-trans-Chrysanthemic acid chlorideEsterSynthesis of pyrethroid insecticides. google.com
Silyl EtherSilyl Halidetert-Butyldimethylsilyl chloride (TBDMSCl)Silyl EtherProtection of the hydroxyl group.
Benzyl EtherBenzyl HalideBenzyl bromide (BnBr)Benzyl EtherProtection of the hydroxyl group. nih.gov
AcetalAldehyde / KetoneDihydropyran (DHP)Tetrahydropyranyl (THP) EtherProtection of the hydroxyl group.

Beyond esterification, this compound serves as a starting point for various other molecules retaining the core phenoxybenzene structure. These transformations leverage the reactivity of the cyanohydrin moiety.

Oxidation: Oxidation of the secondary alcohol functionality using mild oxidizing agents like manganese dioxide (MnO₂) or Swern oxidation conditions yields the corresponding α-keto nitrile, 4-phenoxybenzoyl cyanide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, leading to the formation of 2-amino-1-(4-phenoxyphenyl)ethanol.

Hydrolysis: As previously mentioned, complete hydrolysis of the nitrile group affords 2-hydroxy-2-(4-phenoxyphenyl)acetic acid, a valuable building block in its own right. wikipedia.org

These pathways demonstrate the versatility of the title compound in accessing a range of functionalized phenoxybenzene derivatives.

Role as a Key Intermediate in Complex Molecule Synthesis

The most significant role of α-hydroxy-phenoxybenzeneacetonitrile derivatives is as a crucial intermediate in the industrial synthesis of synthetic pyrethroids. nih.govnih.gov Pyrethroids are a major class of insecticides valued for their high potency and low mammalian toxicity. nih.gov

Specifically, the α-cyano-3-phenoxybenzyl alcohol moiety, derived from the corresponding α-hydroxy-3-phenoxybenzeneacetonitrile isomer, is a cornerstone of many commercially important pyrethroids, including deltamethrin (B41696), cypermethrin (B145020), and fenvalerate. nih.gov In these syntheses, the cyanohydrin is prepared and then esterified with a derivative of chrysanthemic acid or a related cyclopropanecarboxylic acid to form the final insecticidal product. arkat-usa.orggoogle.com The presence of the α-cyano group is known to enhance the insecticidal activity of the pyrethroid.

While the 3-phenoxy isomer is more common in the literature for major pyrethroids, the 4-phenoxy isomer, this compound, serves as a precursor to a parallel set of synthetic analogues and other complex molecules where this specific substitution pattern is desired. The late-stage functionalization of related, readily available molecules like fenofibrate (B1672516) has also been explored as a strategy to synthesize complex metabolites and derivatives, highlighting the importance of transformations on phenoxybenzene scaffolds. nih.gov

Complex Molecule Class Key Structural Moiety Provided Example End Products (from related isomers)
Type II Pyrethroid Insecticidesα-Cyano-phenoxybenzyl alcoholDeltamethrin, Cypermethrin, Fenvalerate, Esfenvalerate. nih.gov
Drug MetabolitesHydroxylated Phenoxy StructuresReduced fenofibric acid. nih.gov

Stereochemical Investigations of Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Enantiomeric Recognition and Resolution of alpha-Hydroxy-4-phenoxybenzeneacetonitrile

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for stereoselective synthesis. Enzymatic kinetic resolution is a powerful technique for this purpose, leveraging the high stereoselectivity of enzymes like lipases and oxynitrilases.

Enzymatic kinetic resolution relies on the differential rate of reaction of the two enantiomers with an enzyme. For cyanohydrins, this often involves either the enantioselective hydrolysis of a corresponding ester or the enantioselective acylation of the hydroxyl group. A closely related compound, 3-phenoxymandelonitrile, has been successfully resolved using enzymatic methods. In one approach, an (R)-oxynitrilase is used to selectively catalyze the decomposition of the (S)-enantiomer back to the corresponding aldehyde (3-phenoxybenzaldehyde) and hydrogen cyanide, leaving the unreacted (R)-enantiomer in high enantiomeric excess. google.com This process occurs in a two-phase system where the enzyme resides in the aqueous phase and the substrate in an organic phase. google.com

Hydroxynitrile lyases (HNLs) are particularly effective for the enantioselective synthesis of cyanohydrins, which can also be viewed as a resolution process starting from the aldehyde. researchgate.net The (R)-HNL from Prunus amygdalus (bitter almonds) and the (S)-HNL from Sorghum bicolor can be used to produce the corresponding (R)- or (S)-cyanohydrins with high optical purity. researchgate.netd-nb.info For the synthesis of 3-phenoxymandelonitrile, various HNLs have been employed, achieving high yields and enantiomeric excesses (ee). researchgate.net

Table 1: Examples of Enzymatic Synthesis and Resolution of Phenoxymandelonitrile Derivatives

Note: Data presented is for the closely related 3-phenoxymandelonitrile due to a lack of specific data for the 4-phenoxy isomer.

Enzyme SourceReaction TypeSubstrateProduct ConfigurationYield (%)ee (%)Reference
Prunus mumeEnantioselective Synthesis3-Phenoxybenzaldehyde (B142659)R9995 researchgate.net
Prunus amygdalusEnantioselective Synthesis3-PhenoxybenzaldehydeR8388 researchgate.net
Sorghum shootsEnantioselective Synthesis3-PhenoxybenzaldehydeS7096 researchgate.net
(R)-OxynitrilaseKinetic ResolutionRacemic 3-PhenoxymandelonitrileR (unreacted)->95 google.com

Chiral Separation Techniques for Enantiomeric Excess Determination of this compound

Determining the enantiomeric excess (ee) of a sample of this compound is essential to evaluate the success of a resolution or an asymmetric synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common methods employed for this analysis. nih.govsci-hub.se

Chiral High-Performance Liquid Chromatography (HPLC) for this compound

Direct separation of enantiomers by HPLC is achieved using a chiral stationary phase (CSP). nih.gov For cyanohydrins and related alpha-hydroxy acids, polysaccharide-based CSPs are widely used. nih.govresearchgate.net These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® series), can effectively resolve a broad range of chiral compounds. nih.govresearchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. researchgate.net Normal-phase chromatography, using mobile phases like n-hexane mixed with an alcohol (e.g., isopropanol (B130326) or ethanol), is common for the separation of cyanohydrin enantiomers. nih.govresearchgate.net To improve peak shape and resolution for acidic analytes like mandelic acid derivatives, a small amount of an acidic modifier such as trifluoroacetic acid (TFA) may be added to the mobile phase. nih.gov Direct analysis of unprotected cyanohydrins can be challenging due to their potential instability on the column; however, acidifying the mobile phase can help suppress decomposition. researchgate.net

Table 2: Generalized Chiral HPLC Conditions for Cyanohydrin Derivatives

Note: These are representative conditions based on methods for structurally similar compounds.

ParameterDescription
Column Chiralpak® IC or Chiralcel® OD-H (Cellulose/Amylose derivatives)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Additive 0.1% Trifluoroacetic Acid (TFA) (optional, to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Temperature 25 °C

Gas Chromatography (GC) Approaches for this compound Enantiomers

Gas chromatography is another powerful technique for chiral separations, offering high resolution and sensitivity. gcms.czchromatographyonline.com However, direct analysis of cyanohydrins by GC is often difficult due to their thermal lability, which can cause decomposition back to the aldehyde and hydrogen cyanide in the hot injector port. Therefore, an indirect approach is typically used, which involves converting the enantiomers into more stable and volatile diastereomeric derivatives before analysis on a standard achiral column, or more commonly, derivatizing them with an achiral reagent and separating the resulting enantiomeric derivatives on a chiral stationary phase. sci-hub.semdpi.com

For compounds with hydroxyl groups, a common derivatization technique is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. These TMS-derivatized enantiomers are more thermally stable and can be separated on a CSP. Cyclodextrin-based CSPs are widely used in chiral GC. gcms.czchromatographyonline.com These are available with various derivatized cyclodextrins (e.g., permethylated, acetylated) of different cavity sizes (α, β, γ), offering a range of selectivities for different classes of compounds. sci-hub.segcms.cz

Table 3: Generalized Chiral GC Conditions for Derivatized Cyanohydrins

Note: These are representative conditions and require prior derivatization of the analyte.

ParameterDescription
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent
Column Rt-βDEXse or similar cyclodextrin-based CSP
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program e.g., Start at 100 °C, ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Impact of Stereochemistry on Subsequent Reactivity and Transformations

The stereochemistry of this compound is of paramount importance as it dictates the three-dimensional structure of the products formed in subsequent reactions. chemtube3d.com A reaction that creates a new stereocenter and favors the formation of one stereoisomer over another is termed stereoselective. nih.gov If the stereochemistry of the starting material directly determines the stereochemistry of the product, the reaction is stereospecific. nih.gov

The chiral center in this compound serves as a control element in stereoselective synthesis. For instance, the reduction of the nitrile group to a primary amine will result in a chiral 1,2-amino alcohol. The absolute configuration of the starting cyanohydrin ((R) or (S)) will determine the absolute configuration of the resulting amino alcohol.

Similarly, hydrolysis of the nitrile group to a carboxylic acid yields a chiral alpha-hydroxy acid. The stereochemical integrity of the alpha-carbon is typically retained during this transformation, meaning the (R)-cyanohydrin will yield the (R)-alpha-hydroxy acid. These chiral alpha-hydroxy acids and their derivatives are valuable building blocks in pharmaceutical synthesis. d-nb.info

Furthermore, reactions involving the hydroxyl group can also be influenced by the existing stereocenter. For example, an O-acylation reaction catalyzed by a lipase (B570770) can proceed with high enantioselectivity, as seen in kinetic resolutions. researchgate.net In non-enzymatic reactions, the stereocenter can direct the approach of reagents, leading to diastereoselective outcomes if a new stereocenter is formed elsewhere in the molecule. The ability to perform stereoselective transformations on chiral cyanohydrins makes them valuable intermediates for accessing a wide range of enantiomerically pure compounds. d-nb.info

Biodegradation and Environmental Metabolite Pathways of Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Microbial Degradation of Pyrethroid Insecticides Yielding alpha-Hydroxy-4-phenoxybenzeneacetonitrile

The formation of this compound is a critical step in the biodegradation of numerous synthetic pyrethroid insecticides. This process is primarily mediated by a diverse range of microorganisms that are capable of hydrolyzing the ester bond of the parent pyrethroid.

Bacterial Strains Involved in this compound Formation and Degradation

A variety of bacterial genera have been identified for their capacity to degrade pyrethroids, leading to the formation of this compound. These bacteria possess robust enzymatic systems that can break down these complex xenobiotics. Genera such as Bacillus, Pseudomonas, Rhodococcus, Serratia, and Stenotrophomonas are frequently implicated in pyrethroid degradation. mdpi.comnih.govnih.gov

For instance, Streptomyces aureus strain HP-S-01, isolated from activated sludge, has been shown to metabolize deltamethrin (B41696), producing alpha-hydroxy-3-phenoxy-benzeneacetonitrile and subsequently 3-phenoxybenzaldehyde (B142659) through the hydrolysis of the carboxylester linkage. researchgate.net While the specific isomer is 3-phenoxy, this provides a direct model for the transformation of the 4-phenoxy isomer. Similarly, strains of Rhodococcus are well-known for their ability to degrade nitriles, possessing enzymes like nitrile hydratase that are active on aromatic nitriles. mdpi.comnih.govacs.org This capability is crucial for the further breakdown of the cyanohydrin intermediate. Pseudomonas species are also recognized for their broad metabolic capabilities, including the degradation of aromatic compounds and nitriles. nih.govnih.govnih.gov

The table below summarizes some of the bacterial genera and strains involved in the degradation of pyrethroids and their nitrile-containing intermediates.

Bacterial Genus/StrainRole in DegradationSource of Isolation
Streptomyces aureus HP-S-01Metabolizes deltamethrin to alpha-hydroxy-3-phenoxy-benzeneacetonitrile and 3-phenoxybenzaldehyde. researchgate.netActivated Sludge researchgate.net
Rhodococcus sp.Possess nitrile hydratases active on aromatic nitriles, crucial for cyanohydrin degradation. mdpi.comnih.govacs.orgresearchgate.netSoil, Industrial Waste researchgate.net
Pseudomonas sp.Degrade pyrethroids and their aromatic and nitrile intermediates. nih.govnih.govnih.govSoil, Water
Bacillus sp.Involved in the initial hydrolysis of pyrethroids. nih.govSoil, Fermented Foods

Fungal Systems and their Contribution to this compound Metabolism

Fungal systems also play a significant role in the metabolism of pyrethroids and their intermediates. Genera like Aspergillus, Penicillium, and Trichoderma have been noted for their degradative capabilities. nih.govresearchgate.net Fungi often exhibit a high tolerance to toxic compounds and can produce a wide array of extracellular enzymes that facilitate the breakdown of complex molecules.

Aspergillus niger, in particular, has been studied for its ability to degrade pyrethroids and their metabolites. nih.govnih.govnih.govnih.gov For instance, Aspergillus niger can produce β-glucosidases which are capable of degrading cyanogenic glycosides by hydrolyzing them to the corresponding cyanohydrin. nih.gov This enzymatic activity is directly relevant to the transformation of this compound. The fungus can then further metabolize the resulting intermediates. Research on Aspergillus niger strain YAT demonstrated its ability to degrade β-cypermethrin and its intermediate, 3-phenoxybenzoic acid, indicating a comprehensive metabolic pathway for pyrethroid breakdown products. nih.govnih.gov

Penicillium species are also known for their versatility in degrading various organic pollutants, including aromatic compounds, which are structurally related to the breakdown products of this compound. nih.govnih.govmdpi.com

Enzymatic Mechanisms Governing this compound Transformation in Biological Systems

The transformation of this compound in biological systems is governed by a series of enzymatic reactions. These reactions primarily involve hydrolysis and oxidation, leading to the formation of less complex and generally less toxic compounds.

Esterase-Mediated Hydrolysis and Formation of this compound

The initial and rate-limiting step in the detoxification of type II pyrethroids is the hydrolysis of the ester linkage, which results in the formation of this compound and a corresponding carboxylic acid. This reaction is predominantly catalyzed by carboxylesterases. nih.govnih.gov These enzymes are widespread in various organisms, including the microorganisms involved in bioremediation. The cleavage of the ester bond by these hydrolases is a crucial detoxification step. nih.gov

Oxidative Degradation Pathways of this compound to Phenoxybenzaldehyde and Phenoxybenzoic Acid

Following its formation, this compound is typically unstable and undergoes further enzymatic transformation. The primary pathway involves the oxidation of the alpha-hydroxy group, leading to the formation of 4-phenoxybenzaldehyde (B127426). This step is often mediated by oxidoreductases or dehydrogenases.

Subsequently, 4-phenoxybenzaldehyde is further oxidized to 4-phenoxybenzoic acid. This conversion is a critical step in the complete mineralization of the aromatic portion of the original pyrethroid molecule. The enzymes responsible for this oxidation are generally aldehyde dehydrogenases or oxidases. While specific enzymes for the oxidation of this compound have not been extensively characterized, the degradation of analogous aromatic aldehydes to their corresponding carboxylic acids is a well-documented microbial process. For instance, denitrifying Pseudomonas species have been shown to possess enzyme systems for the alpha-oxidation of phenylacetate (B1230308) derivatives, which involves the conversion of an alcohol to a keto-acid and subsequent decarboxylation. nih.gov

Factors Influencing Biodegradation Kinetics and Product Distribution of this compound

The rate and extent of this compound biodegradation, as well as the distribution of its metabolic products, are influenced by a multitude of environmental and biological factors. While specific kinetic data for this compound is scarce, general principles from pyrethroid and cyanide degradation studies can be applied. nih.govresearchgate.netnih.gov

Key factors include:

Microbial Strain: The specific species and strain of the microorganism will determine the enzymatic machinery available for degradation and thus the metabolic pathway and its efficiency. nih.gov

pH: The pH of the environment affects both microbial growth and enzyme activity. For instance, the activity of nitrile hydratases from Rhodococcus erythropolis shows a distinct pH optimum around 7.0. nih.gov

Temperature: Temperature influences the rate of microbial metabolism and enzyme kinetics. nih.govnih.gov

Nutrient Availability: The presence of carbon and nitrogen sources can impact the degradation of xenobiotics. Some microorganisms may utilize the compound as a sole carbon or nitrogen source, while others may require co-substrates. mdpi.com

Initial Concentration: High concentrations of the compound or its parent pyrethroid can be inhibitory to microbial growth and enzymatic activity. researchgate.netnih.gov

Oxygen Availability: The degradation pathway can be influenced by the presence or absence of oxygen. Aerobic pathways generally lead to more complete mineralization. nih.gov

Bioavailability: The extent to which the compound is accessible to the microorganisms in the environment (e.g., soil or water) plays a critical role in its degradation rate. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of alpha-Hydroxy-4-phenoxybenzeneacetonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in this compound can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the protons in this compound are influenced by the electronegativity of adjacent atoms and the effects of aromatic ring currents.

Aromatic Protons: The compound has two benzene (B151609) rings, leading to a complex aromatic region in the spectrum, typically between 6.8 and 7.5 ppm. The protons on the phenoxy group and the benzeneacetonitrile core will exhibit distinct splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. Protons on the ring attached to the ether oxygen will generally be shifted slightly compared to those on the other ring.

Methine Proton (-CH(OH)CN): The single proton on the carbon bearing the hydroxyl and nitrile groups is expected to appear as a singlet around 5.5 ppm. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and nitrile group.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature, typically appearing between 2.0 and 5.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Theoretical and Computational Investigations of Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of alpha-Hydroxy-4-phenoxybenzeneacetonitrile

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. nih.govresearchgate.net These methods can predict a variety of properties for this compound, offering a foundational understanding of its chemical behavior.

Detailed research findings from specific DFT studies on this compound are not extensively available in public-domain literature. However, based on studies of related molecules like nitroimidazoles and their derivatives, it is possible to outline the expected outcomes of such calculations. nih.gov For instance, calculations at the B3LYP/6-311G** level of theory could be employed to determine the bond dissociation energies (BDEs), which are crucial for understanding the stability of the molecule. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of electron density, represented by molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions.

An illustrative data table of the kind of information that would be generated from such a study is presented below.

Calculated Property Illustrative Value Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability.
Dipole Moment2.5 DProvides insight into the molecule's polarity.
Partial Charge on Nitrile N-0.4 eSuggests a site for electrophilic attack.
Partial Charge on Hydroxyl H+0.3 eSuggests a site for nucleophilic attack.

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules or surfaces. iaea.orgnih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

While specific MD simulation studies on this compound are not readily found, research on similar compounds, such as phenoxy herbicides and derivatives of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide, demonstrates the utility of this approach. iaea.orgnih.gov For example, MD simulations could be used to explore the conformational landscape of this compound, identifying the most stable arrangements of its constituent parts, such as the rotation around the ether linkage.

These simulations can also be used to understand how the molecule interacts with other substances. For instance, by simulating the molecule in a box of water molecules, one could study its solvation and how hydrogen bonds are formed and broken over time. This is crucial for understanding its solubility and transport properties.

A hypothetical data table from an MD simulation study is shown below.

Simulation Parameter Illustrative Finding Implication
RMSD of Backbone Atoms1.5 ÅIndicates the stability of the molecule's core structure over the simulation time.
Solvent Accessible Surface Area350 ŲRelates to the molecule's interaction with the solvent.
Number of Hydrogen Bonds with Water3-4Provides information on the molecule's hydration shell.
Rotational Dihedral Angle (C-O-C-C)Bimodal distribution at 60° and 180°Reveals the preferred conformations of the phenoxy group.

This table is for illustrative purposes to show the type of data generated from molecular dynamics simulations.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energy of transition states. libretexts.orglibretexts.orgwikipedia.org For this compound, which is a cyanohydrin, a key reaction is its formation from 4-phenoxybenzaldehyde (B127426) and a cyanide source. libretexts.orglibretexts.orgwikipedia.org

The mechanism of cyanohydrin formation involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. libretexts.orglibretexts.org Computational studies can model this process, determining the activation energies for each step and thus providing a detailed picture of the reaction pathway. This is valuable for optimizing reaction conditions to improve yield and purity. google.com

The reverse reaction, the decomposition of the cyanohydrin, can also be studied. This is particularly relevant as cyanohydrins can be unstable under certain conditions. libretexts.org Computational modeling can predict the stability of this compound and the conditions under which it might decompose back to the starting aldehyde and cyanide.

An example of a data table that could be generated from a computational study of a reaction mechanism is provided below.

Reaction Step Calculated Activation Energy (kcal/mol) Nature of Stationary Point
Cyanide attack on carbonyl12.5Transition State
Alkoxide intermediate-5.2 (relative to reactants)Intermediate
Protonation of alkoxide2.1Transition State

This table is for illustrative purposes to show the type of data generated from reaction mechanism studies.

Structure-Reactivity and Stereoselectivity Relationship Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. tandfonline.comnih.gov For derivatives of this compound, QSAR studies could be employed to predict their potential efficacy as, for example, insecticides, given that the parent compound is an intermediate in the synthesis of para-Cypermethrin. impurity.com

These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an observed activity. Descriptors can include electronic properties (like those from DFT), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP).

For this compound, which is a chiral molecule, computational methods can also be used to study stereoselectivity. Asymmetric synthesis of cyanohydrins is an active area of research, and computational modeling can help in designing chiral catalysts that favor the formation of one enantiomer over the other. wikipedia.org By modeling the interaction of the reactants and the catalyst, it is possible to understand the origins of stereoselectivity and to design more effective catalysts.

A sample data table from a QSAR study is presented below.

Derivative Substituent Calculated logP HOMO Energy (eV) Predicted Activity (IC50, µM)
H3.1-6.55.2
4-Cl3.8-6.72.8
4-OCH32.9-6.37.1

This table is for illustrative purposes to show the type of data generated from QSAR/QSPR studies.

Strategic Importance and Applications of Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Industrial Synthesis of Agrochemicals Utilizing alpha-Hydroxy-4-phenoxybenzeneacetonitrile

The primary industrial significance of this compound lies in its function as a crucial intermediate in the production of synthetic pyrethroid insecticides. These insecticides are a major class of pesticides used globally in agriculture and public health.

Role as an Intermediate in Pyrethroid Insecticide Production

This compound, also known as 4-phenoxybenzaldehyde (B127426) cyanohydrin, serves as a key precursor in the synthesis of specific pyrethroid insecticides. Notably, it is identified as an intermediate in the production of para-Cypermethrin. prepchem.com Cypermethrin (B145020) itself is a widely used insecticide, and the "para" designation refers to the specific substitution pattern on the phenoxy ring, which originates from this particular intermediate.

The synthesis of pyrethroids like cypermethrin involves the esterification of a suitable cyclopropanecarboxylic acid chloride with an alpha-cyano alcohol. google.com In this case, this compound provides the alcohol component. The reaction of alpha-hydroxy-3-phenoxyphenylacetonitrile (the meta-isomer) with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a well-established method for producing cypermethrin. google.com By using the 4-phenoxy isomer, a different isomeric mixture of the final insecticide is obtained. The process typically involves reacting the cyanohydrin with the acid chloride in a suitable solvent. google.com

While the 3-phenoxy isomer, alpha-hydroxy-3-phenoxybenzeneacetonitrile, is a more common intermediate for a broader range of pyrethroids such as cypermethrin, deltamethrin (B41696), and fenvalerate, the 4-phenoxy isomer has a more specialized role. hemanigroup.commarket.us

Potential Applications in Pharmaceutical and Fine Chemical Synthesis

While the role of this compound is clearly defined in the agrochemical sector, its specific applications in the synthesis of pharmaceuticals and other fine chemicals are not as well-documented in publicly available literature. However, the general class of compounds to which it belongs, alpha-hydroxy nitriles (cyanohydrins), are recognized as versatile intermediates in organic synthesis. google.com

Chiral cyanohydrins, in particular, are valuable building blocks for creating other chiral compounds, which is a critical aspect of modern drug development. google.com The closely related 3-phenoxybenzaldehyde (B142659) cyanohydrin is noted for its use as a key intermediate in the synthesis of various pharmaceuticals. google.com Given the structural similarities, it is plausible that this compound could be explored for similar purposes, potentially leading to novel molecular scaffolds for drug discovery. However, specific examples of its use in the pharmaceutical industry are not readily found in current research.

Broader Chemical Industry Relevance and Future Prospects

The broader relevance of this compound is intrinsically linked to the pyrethroid market. As long as pyrethroids remain a significant tool in pest management, the intermediates required for their synthesis will retain their industrial importance. The development of new insecticides with improved efficacy and environmental profiles could create new opportunities for specific intermediates like the 4-phenoxy isomer.

Future prospects for this compound may lie in the development of isomer-specific insecticides. Research into the synthesis of pyrethroid mixtures enriched in the more insecticidally active isomers is an ongoing area of study. google.com It is possible that the use of this compound could lead to pyrethroid products with unique properties or enhanced activity against specific pests.

Furthermore, the general synthetic utility of cyanohydrins suggests that new applications for this compound could emerge in materials science or as a precursor for other functionalized fine chemicals. However, current research and industrial focus appear to be predominantly on its established role in agrochemical production.

Table of Chemical Compounds

Chemical NameSynonymsCAS NumberMolecular Formula
This compound4-phenoxybenzaldehyde cyanohydrin; 2-Hydroxy-2-(4-phenoxyphenyl)acetonitrile177793-92-9C14H11NO2
Cypermethrin-52315-07-8C22H19Cl2NO3
alpha-Hydroxy-3-phenoxybenzeneacetonitrile3-phenoxybenzaldehyde cyanohydrin; m-phenoxybenzaldehyde cyanohydrin39515-47-4C14H11NO2
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chlorideCypermethric acid chloride52315-06-7C8H9Cl3O
Deltamethrin-52918-63-5C22H19Br2NO3
Fenvalerate-51630-58-1C25H22ClNO3

Concluding Remarks and Future Research Perspectives on Alpha Hydroxy 4 Phenoxybenzeneacetonitrile

Current Challenges and Unexplored Avenues in alpha-Hydroxy-4-phenoxybenzeneacetonitrile Research

No information available.

Emerging Technologies and Methodologies for this compound

No information available.

Interdisciplinary Research Opportunities Involving this compound

No information available.

Q & A

Q. What are the recommended analytical methods for confirming the structural identity of α-hydroxy-4-phenoxybenzeneacetonitrile in synthetic workflows?

To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to verify the presence of hydroxy, phenoxy, and nitrile groups. Compare chemical shifts with structurally similar compounds (e.g., 4-Hydroxymandelonitrile, CAS 6851-36-1) .
  • Infrared (IR) Spectroscopy : Identify characteristic absorption bands for nitrile (C≡N, ~2240 cm1^{-1}) and hydroxyl (-OH, ~3200-3600 cm1^{-1}) groups .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>98%, as per industry standards for nitrile intermediates) .

Q. How should researchers design experiments to synthesize α-hydroxy-4-phenoxybenzeneacetonitrile while minimizing hazardous byproducts?

  • Reaction Optimization : Start with a base-catalyzed condensation of 4-phenoxybenzaldehyde with cyanide sources (e.g., KCN) under controlled pH to avoid HCN release .
  • Safety Protocols : Implement fume hood ventilation and personal protective equipment (PPE) due to nitrile toxicity (GHS06 classification) .
  • Byproduct Mitigation : Monitor reaction intermediates via thin-layer chromatography (TLC) and quench unreacted cyanide with Fe2+^{2+}/OH^{-} solutions to prevent residual toxicity .

Q. What are the critical parameters for storing α-hydroxy-4-phenoxybenzeneacetonitrile to ensure stability?

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation of the nitrile group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile to carboxylic acid derivatives .
  • Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for α-hydroxy-4-phenoxybenzeneacetonitrile derivatives?

  • Reproducibility Checks : Validate assay conditions (e.g., enzyme inhibition studies) using positive controls (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile, CAS 1420800-17-4) to confirm activity thresholds .
  • Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify outliers caused by impurities (>95% purity required for reliable bioactivity) .
  • Mechanistic Studies : Use computational modeling (e.g., DFT calculations) to predict reactive sites and compare with experimental IC50_{50} values .

Q. What methodological approaches are recommended for studying the environmental fate of α-hydroxy-4-phenoxybenzeneacetonitrile?

  • Persistence Testing : Conduct OECD 301 biodegradation assays, as existing data for similar nitriles (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) show no bioaccumulation potential but require validation .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC50_{50} values, given the compound’s structural similarity to aquatic toxins .
  • Soil Mobility : Perform column leaching experiments with HPLC-MS detection to quantify adsorption coefficients (Kd_{d}) in different soil types .

Q. How can researchers address discrepancies in reported synthetic yields of α-hydroxy-4-phenoxybenzeneacetonitrile?

  • Catalyst Screening : Compare palladium-catalyzed vs. organocatalytic routes (e.g., proline derivatives) to identify yield-limiting steps .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and optimize stoichiometry (e.g., aldehyde:cyanide ratio) .
  • Scale-Up Analysis : Evaluate solvent effects (e.g., DMF vs. THF) on crystallization efficiency, as poor yields often arise from premature precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.